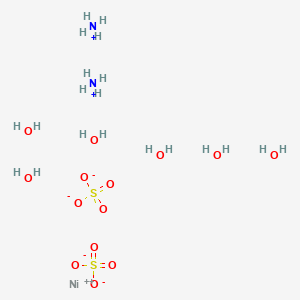
Ácido 3-hidroxi-2-metilpentanoico
Descripción general
Descripción
2-Methyl-3-hydroxyvaleric acid, also known as 3-hydroxy-2-methylvalerate, belongs to the class of organic compounds known as hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. 2-Methyl-3-hydroxyvaleric acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Methyl-3-hydroxyvaleric acid has been primarily detected in urine. Within the cell, 2-methyl-3-hydroxyvaleric acid is primarily located in the cytoplasm and adiposome.
Aplicaciones Científicas De Investigación
Bioquímica y Síntesis Orgánica
El ácido 3-hidroxi-2-metilpentanoico sirve como un intermedio clave en la síntesis de moléculas orgánicas complejas. Se utiliza en la síntesis asimétrica de α-aminoácidos terciarios, que son bloques de construcción importantes en la producción de péptidos y productos farmacéuticos {svg_1}. Su estructura permite la introducción de quiralidad, una característica esencial en muchos compuestos bioactivos.
Medicina
En el campo médico, se están explorando los derivados del ácido 3-hidroxi-2-metilpentanoico por su potencial terapéutico. Los estudios sugieren su papel en el desarrollo de tratamientos para enfermedades como el cáncer y la diabetes, donde puede funcionar como un precursor en la síntesis de fármacos.
Preservación de Alimentos
Las propiedades antifúngicas del ácido 3-hidroxi-2-metilpentanoico y sus derivados los hacen adecuados para la biopreservación. Pueden inhibir el crecimiento de hongos que causan el deterioro, extendiendo así la vida útil y manteniendo el valor nutricional de los productos alimenticios {svg_2}.
Tratamiento de Aguas Residuales
Este compuesto se utiliza en los procesos de tratamiento de aguas residuales para eliminar los contaminantes orgánicos. Se une al carbón activado en las instalaciones de tratamiento, evitando la absorción de compuestos nocivos y asegurando que se libere agua más limpia al medio ambiente {svg_3}.
Tratamientos Antifúngicos
El ácido 3-hidroxi-2-metilpentanoico se ha identificado como parte de los metabolitos antifúngicos producidos por ciertas especies de Lactobacillus. Estos metabolitos, incluidos los ácidos grasos hidroxilados, exhiben actividad contra hongos filamentosos, lo que indica un posible uso en tratamientos antifúngicos {svg_4}.
Aplicaciones Ambientales
La capacidad del compuesto para unirse al carbón activado también tiene implicaciones para los esfuerzos de limpieza ambiental. Al evitar la absorción de compuestos orgánicos, ayuda a la purificación de sitios contaminados y reduce el impacto de los contaminantes en los ecosistemas {svg_5}.
Mecanismo De Acción
Target of Action
It is known to be a metabolite of erythromycin , suggesting that it may interact with similar targets as this antibiotic, such as bacterial ribosomes.
Mode of Action
As a metabolite of erythromycin, it may share some of its parent compound’s mechanisms, such as inhibiting protein synthesis in bacteria by binding to the 50S subunit of the bacterial ribosome .
Biochemical Pathways
3-Hydroxy-2-methylpentanoic acid is an intermediate in the metabolism of isoleucine . It is synthesized by the action of acetolactate mutase with subsequent reduction from α-aceto-α-hydroxybutyrate through 3-hydroxy-2-keto-3-methylpentanoate . The affected pathways and their downstream effects are related to the metabolism of branched-chain amino acids .
Result of Action
As a metabolite of erythromycin, it may contribute to the antibiotic’s overall effect of inhibiting bacterial growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 3-hydroxy-2-methylpentanoic acid . .
Análisis Bioquímico
Biochemical Properties
3-Hydroxy-2-methylvaleric acid plays a crucial role in biochemical reactions, particularly in the metabolism of branched-chain amino acids. It is derived from the catabolism of L-isoleucine, an essential amino acid. The compound interacts with several enzymes, including lactate dehydrogenase, which catalyzes the reduction of 2-Keto-3-methylvaleric acid to 3-Hydroxy-2-methylvaleric acid . Additionally, it may interact with other biomolecules involved in fatty acid metabolism, contributing to the regulation of energy production and storage.
Cellular Effects
The effects of 3-Hydroxy-2-methylvaleric acid on various cell types and cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Hydroxy-2-methylvaleric acid can affect the expression of genes involved in fatty acid oxidation and energy metabolism, thereby impacting cellular energy balance . Moreover, it may play a role in the regulation of mitochondrial function and oxidative stress responses, contributing to cellular homeostasis.
Molecular Mechanism
At the molecular level, 3-Hydroxy-2-methylvaleric acid exerts its effects through specific binding interactions with enzymes and other biomolecules. It acts as a substrate for lactate dehydrogenase, facilitating the reduction of 2-Keto-3-methylvaleric acid . This interaction is crucial for the regulation of branched-chain amino acid metabolism. Additionally, 3-Hydroxy-2-methylvaleric acid may influence enzyme activity by modulating their expression or post-translational modifications, thereby affecting metabolic flux and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-2-methylvaleric acid can vary over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that 3-Hydroxy-2-methylvaleric acid is relatively stable under physiological conditions, but its degradation products may have distinct biological activities . Long-term exposure to 3-Hydroxy-2-methylvaleric acid in in vitro or in vivo studies can lead to changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical effects.
Dosage Effects in Animal Models
The effects of 3-Hydroxy-2-methylvaleric acid in animal models are dose-dependent. At low doses, the compound may enhance metabolic processes and improve energy balance. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction . Threshold effects have been observed, indicating that the compound’s impact on cellular function is highly sensitive to dosage variations. These findings underscore the need for careful dosage optimization in experimental studies involving 3-Hydroxy-2-methylvaleric acid.
Metabolic Pathways
3-Hydroxy-2-methylvaleric acid is involved in several metabolic pathways, primarily related to the catabolism of branched-chain amino acids. It is produced through the reduction of 2-Keto-3-methylvaleric acid by lactate dehydrogenase . This pathway is essential for the regulation of energy production and storage, as well as the maintenance of metabolic homeostasis. Additionally, 3-Hydroxy-2-methylvaleric acid may interact with other enzymes and cofactors involved in fatty acid metabolism, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 3-Hydroxy-2-methylvaleric acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability for metabolic processes . The distribution of 3-Hydroxy-2-methylvaleric acid can vary depending on tissue type and physiological conditions, affecting its overall biological activity and function.
Subcellular Localization
3-Hydroxy-2-methylvaleric acid is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound may be targeted to mitochondria, where it participates in energy production and oxidative metabolism . Additionally, post-translational modifications and targeting signals may direct 3-Hydroxy-2-methylvaleric acid to other organelles, such as the endoplasmic reticulum or peroxisomes, influencing its activity and function within the cell.
Propiedades
IUPAC Name |
3-hydroxy-2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIHALDXJWGLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
261625-70-1 | |
| Record name | Pentanoic acid, 3-hydroxy-2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261625-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20951525 | |
| Record name | 3-Hydroxy-2-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methyl-3-hydroxyvaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029166 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28892-73-1 | |
| Record name | 3-Hydroxy-2-methylvaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28892-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2-methylvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028892731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-3-hydroxyvaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029166 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1194943.png)


![3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1194950.png)


![(2R,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1194954.png)


